
Spectroscopic data of 1-(4-Fluorophenyl)-2-
methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(4-Fluorophenyl)-2-

methylpropan-1-one

Cat. No.: B1304210 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-
methylpropan-1-one

Introduction
1-(4-Fluorophenyl)-2-methylpropan-1-one, a halogenated aryl ketone, serves as a significant

structural motif and synthetic intermediate in various fields of chemical research, including

medicinal chemistry and materials science. The precise elucidation of its molecular structure is

paramount for quality control, reaction monitoring, and understanding its physicochemical

properties. Spectroscopic analysis provides an unambiguous confirmation of its identity and

purity.

This technical guide offers a comprehensive examination of the key spectroscopic data—¹H

NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for 1-(4-Fluorophenyl)-2-
methylpropan-1-one. As a senior application scientist, the narrative herein is structured not

merely as a data repository, but as a logical workflow, explaining the causality behind the

spectral features and the experimental choices made during data acquisition. This self-

validating approach ensures that researchers can confidently identify and characterize this

compound.

Molecular Structure and Spectroscopic Overview
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The structure of 1-(4-Fluorophenyl)-2-methylpropan-1-one presents several distinct features

that are readily identifiable by various spectroscopic methods. The molecule consists of a para-

substituted fluorophenyl ring connected to an isobutyryl group. This arrangement gives rise to

unique signals corresponding to the aromatic protons and carbons, the carbonyl group, and the

isopropyl moiety.

Caption: Molecular structure of 1-(4-Fluorophenyl)-2-methylpropan-1-one.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for

elucidating the connectivity of protons within a molecule. For 1-(4-Fluorophenyl)-2-
methylpropan-1-one, the ¹H NMR spectrum provides clear, distinguishable signals for each

unique proton environment.

Predicted ¹H NMR Spectral Data
The following table summarizes the expected proton NMR signals. Chemical shifts (δ) are

referenced to tetramethylsilane (TMS) at 0.0 ppm.[1]

Protons
(Assignment)

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2', H-6' (ortho

to C=O)
7.95 - 8.05

Doublet of

doublets (dd)
~8.8, ~5.5 2H

H-3', H-5' (ortho

to F)
7.10 - 7.20 Triplet (t) or dd ~8.8 2H

H-2 (isopropyl

CH)
3.40 - 3.50 Septet (sept) ~6.9 1H

H-3, H-4

(isopropyl CH₃)
1.15 - 1.25 Doublet (d) ~6.9 6H
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard as

it is chemically inert and its residual proton signal at 7.26 ppm does not typically interfere

with analyte signals.[2]

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly tuned and the magnetic field is shimmed on the sample to achieve optimal

resolution and lineshape.

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key

parameters include a 30-45° pulse angle, a spectral width of approximately 12-15 ppm, an

acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans

to achieve an adequate signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale by setting the residual

CDCl₃ signal to 7.26 ppm. Integrate the signals to determine the relative proton ratios.

Spectral Analysis and Interpretation
The ¹H NMR spectrum is interpreted by analyzing chemical shifts, integration values, and

splitting patterns (multiplicities).

Aromatic Region (7.0-8.1 ppm): The para-substitution on the phenyl ring creates an AA'BB'

spin system, which often appears as two distinct multiplets.[3]

The protons at the H-2' and H-6' positions are adjacent to the electron-withdrawing

carbonyl group, causing them to be significantly deshielded and appear downfield (~8.0

ppm). They are split by the neighboring H-3'/H-5' protons (ortho coupling, J ≈ 8.8 Hz) and

also show a smaller coupling to the fluorine atom (meta coupling, J ≈ 5.5 Hz), resulting in

a doublet of doublets.

The protons at the H-3' and H-5' positions are adjacent to the electron-donating fluorine

atom. They are shielded relative to the H-2'/H-6' protons and appear more upfield (~7.15

ppm). They are split by the H-2'/H-6' protons (ortho coupling, J ≈ 8.8 Hz) and the fluorine

atom (ortho coupling, J ≈ 8.8 Hz), often resulting in a pattern that approximates a triplet.
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Aliphatic Region (1.0-3.5 ppm):

The single methine proton (H-2) of the isopropyl group is adjacent to both the deshielding

carbonyl group and the six methyl protons. Its signal appears around 3.45 ppm. According

to the n+1 rule, it is split into a septet by the six equivalent neighboring methyl protons

(6+1=7).[1]

The six protons of the two methyl groups (H-3, H-4) are equivalent due to free rotation.

They appear furthest upfield (~1.20 ppm) and are split into a doublet by the single methine

proton (1+1=2).

H-2', H-6' (~8.0 ppm)

H-3', H-5' (~7.15 ppm)

 J ≈ 8.8 Hz J ≈ 8.8 Hz

Isopropyl CH (~3.45 ppm)

Isopropyl CH₃ (~1.20 ppm)

 J ≈ 6.9 Hz  J ≈ 6.9 Hz

[M]⁺˙
m/z 166

[M - C₃H₇]⁺
m/z 123

- •C₃H₇

[C₆H₄F]⁺
m/z 95

- CO
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Acquired Data

Interpretation & Logic

Conclusion

MS: m/z 166
(Molecular Weight)

Confirm Formula
C₁₀H₁₁FO

IR: ~1685 cm⁻¹ (C=O)
~1230 cm⁻¹ (C-F)

Identify Functional Groups
(Ketone, Aryl Fluoride)

¹³C NMR: ~204 ppm (C=O)
7 Unique Carbons

Confirm Carbon Skeleton
(4 Ar-C, 1 C=O, 2 Alkyl-C)

¹H NMR: Integration
(2H, 2H, 1H, 6H)

Determine Connectivity
(p-Substituted Ring, Isopropyl)

Structure Elucidated:
1-(4-Fluorophenyl)-2-methylpropan-1-one

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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